
4,4'-(2,2-Diphenylethene-1,1-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is an organic compound with the molecular formula C26H22N2 It is characterized by the presence of two aniline groups attached to a central diphenylethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-diphenylethene, which can be obtained through the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride.
Formation of the Central Moiety: The diphenylethene intermediate is then subjected to a coupling reaction with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Final Product: The resulting product is purified through recrystallization or column chromatography to obtain pure 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), can further enhance the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Applications De Recherche Scientifique
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline exerts its effects is primarily related to its ability to interact with various molecular targets through its aniline groups. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s behavior in different environments. The central diphenylethene moiety also contributes to the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar structure but with nitrile groups instead of aniline groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains aldehyde groups instead of aniline groups.
Uniqueness
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is unique due to its combination of aniline groups and a central diphenylethene moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique optical characteristics.
Propriétés
Formule moléculaire |
C26H22N2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[1-(4-aminophenyl)-2,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H,27-28H2 |
Clé InChI |
YCTZXQQVAUBBLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


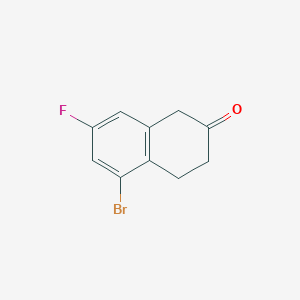
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

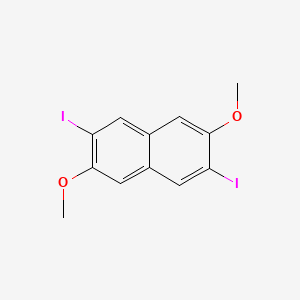
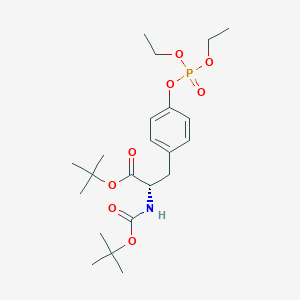

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
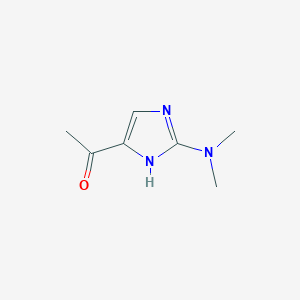
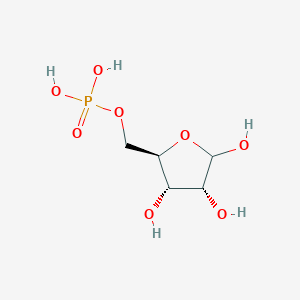
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
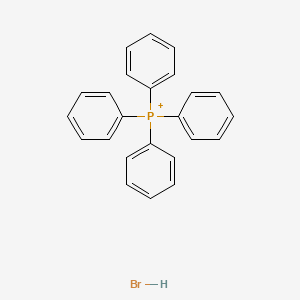
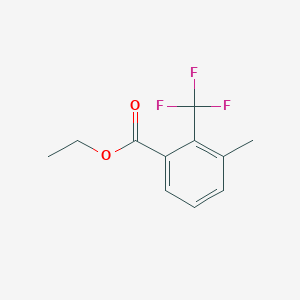
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
